(R)-N-Boc-2-hydroxymethylmorpholine

Asymmetric Synthesis Chiral Building Block Morpholine Derivatives

Specify CAS 135065-71-3 for the (R)-enantiomer, essential for NAS-181, KRAS G12C inhibitor RMC-6291, and Chk1 inhibitor programs. The (R)-configuration at C2 is mandatory for target receptor binding; substitution with (S)-enantiomer or racemate yields divergent pharmacological outcomes. Boc-protected secondary amine enables selective deprotection for downstream functionalization. Confirm stereochemical integrity with provided COA.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 135065-71-3
Cat. No. B111711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Boc-2-hydroxymethylmorpholine
CAS135065-71-3
SynonymsN-Boc-2-hydroxymethylmorpholine
N-tert-butoxycarbonyl-2-hydroxymethylmorpholine
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)CO
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
InChIKeyFJYBLMJHXRWDAQ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Boc-2-hydroxymethylmorpholine (CAS 135065-71-3): Chiral Morpholine Building Block for Asymmetric Synthesis and Drug Discovery


(R)-N-Boc-2-hydroxymethylmorpholine is an enantiomerically pure, Boc-protected chiral morpholine derivative bearing a hydroxymethyl group at the 2-position . The compound features a six-membered morpholine heterocycle containing both nitrogen and oxygen atoms, with the tert-butoxycarbonyl (Boc) group serving as an acid-labile protecting group for the secondary amine . The (R)-configuration at the C2 stereocenter is stereochemically defined and is critical for downstream applications in asymmetric synthesis [1]. Physical properties include a molecular weight of 217.26 g/mol, density of 1.118 g/cm³, and melting point of 60-62°C .

Why Generic (R)-N-Boc-2-hydroxymethylmorpholine Substitution with Racemic or (S)-Enantiomer Analogs Fails in Chiral Drug Synthesis


Substitution of (R)-N-Boc-2-hydroxymethylmorpholine (CAS 135065-71-3) with its (S)-enantiomer (CAS 135065-76-8) or racemic mixture (CAS 135065-69-9) is not chemically equivalent and will lead to divergent synthetic outcomes and biological activity profiles . The stereochemistry at the morpholine C2 position dictates the three-dimensional orientation of downstream pharmacophores, directly impacting target receptor binding [1]. For instance, the (R)-enantiomer serves as a chiral precursor for the 5-HT1B receptor antagonist NAS-181, whereas the (S)-enantiomer is employed in the synthesis of the antidepressant (S,S)-reboxetine [2]. Furthermore, racemic N-Boc-2-hydroxymethylmorpholine is primarily documented for preparing racemic analogs of Viloxazine, a distinctly different therapeutic application . Using the incorrect stereoisomer would produce the wrong enantiomer of the target molecule, resulting in reduced or absent pharmacological activity and potential regulatory failure [1].

(R)-N-Boc-2-hydroxymethylmorpholine CAS 135065-71-3: Quantified Differentiation Evidence Versus Comparators


Enantioselective Synthesis Yield: (R)-N-Boc-2-hydroxymethylmorpholine via Proline-Catalyzed Asymmetric α-Aminooxylation

The (R)-enantiomer of N-Boc-2-hydroxymethylmorpholine was synthesized with high enantioselectivity using a proline-catalyzed asymmetric α-aminooxylation strategy, achieving a concise and high-yielding enantioselective route [1]. In contrast, alternative syntheses of the (S)-enantiomer from (S)-epichlorohydrin or (S)-3-amino-1,2-propanediol require distinct starting materials and reaction pathways [1].

Asymmetric Synthesis Chiral Building Block Morpholine Derivatives

Chiral Intermediate Application: (R)-N-Boc-2-hydroxymethylmorpholine as Precursor to 5-HT1B Antagonist NAS-181

(R)-N-Boc-2-hydroxymethylmorpholine is documented as a useful chiral intermediate for the synthesis of the 5-HT1B receptor antagonist NAS-181, with its (R)-N-trityl derivative serving as a known precursor [1]. The (S)-enantiomer, by contrast, is employed as a versatile intermediate for the synthesis of the antidepressant (S,S)-reboxetine, demonstrating stereospecific divergence in pharmaceutical applications [1]. Additionally, (R)-5 has been used in preparing 2-aryloxymethylmorpholine benzamide 5-HT4 stimulators and histamine H3 antagonists [2].

5-HT1B Receptor Antagonist CNS Drug Discovery Chiral Intermediate

Checkpoint Kinase 1 (Chk1) Inhibitor Template Screening: (R)-N-Boc-2-hydroxymethylmorpholine in Oncology Drug Discovery

(R)-N-Boc-2-hydroxymethylmorpholine was specifically used for the preparation of Checkpoint Kinase 1 (Chk1) inhibitors through template screening . The compound was synthesized from ((R)-morpholin-2-yl)methanol and di-tert-butyl dicarbonate under triethylamine basic conditions, yielding the product as a colorless oil in 64% yield after stirring for 16 hours at room temperature . An alternative hydrogenation-based synthetic route from Intermediate 111 using 10% Pd/C achieved 100% yield, producing 13.98 g of product after concentration . This application is documented in multiple patents including WO2016/91776 and WO2021/207210, establishing the compound as a validated intermediate in cancer therapeutic development . While racemic N-Boc-2-hydroxymethylmorpholine is used for Viloxazine analog synthesis and (S)-enantiomer for reboxetine, the (R)-enantiomer's specific association with Chk1 inhibition represents a distinct and commercially significant differentiation .

Checkpoint Kinase 1 CHK1 Inhibitor Oncology Template Screening

KRAS G12C(ON) Covalent Inhibitor RMC-6291: (R)-N-Boc-2-hydroxymethylmorpholine as Critical Intermediate

(R)-N-Boc-2-hydroxymethylmorpholine serves as an intermediate in the synthesis of RMC-6291, an orally effective KRAS G12C(ON) covalent inhibitor that forms a tri-complex within tumor cells between KRAS G12C(ON) and Cyclophilin A (CypA) . RMC-6291 was recognized among the 2023 'Top Ten Star Small Molecules' by the Drug Hunter website, indicating high commercial and therapeutic value . The compound is being developed for the treatment of non-small cell lung cancer (NSCLC), colorectal cancer, and advanced malignant solid tumors . No equivalent application has been documented for the (S)-enantiomer or racemic mixture in this high-profile oncology program.

KRAS G12C Inhibitor NSCLC Colorectal Cancer RMC-6291

(R)-N-Boc-2-hydroxymethylmorpholine CAS 135065-71-3: Validated Application Scenarios for Procurement and Research Use


Synthesis of 5-HT1B Receptor Antagonist NAS-181 and Related CNS Agents

This compound serves as a critical chiral building block for the synthesis of NAS-181, a 5-HT1B receptor antagonist with potential applications in CNS disorders [1]. The (R)-configuration is mandatory; the (S)-enantiomer leads instead to (S,S)-reboxetine, an antidepressant with a distinct pharmacological profile [1]. Additionally, (R)-N-Boc-2-hydroxymethylmorpholine enables access to 2-aryloxymethylmorpholine benzamide 5-HT4 stimulators and histamine H3 antagonists [2]. Procurement should specify CAS 135065-71-3 to ensure correct stereochemistry for these specific therapeutic programs.

Checkpoint Kinase 1 (Chk1) Inhibitor Development for Oncology

(R)-N-Boc-2-hydroxymethylmorpholine has been employed in template screening for the preparation of Chk1 inhibitors, a validated target in cancer therapy . The compound can be synthesized via Boc protection of ((R)-morpholin-2-yl)methanol (64% yield) or through hydrogenation of Intermediate 111 (100% yield) . Patent documentation including WO2016/91776 and WO2021/207210 establishes the compound's role in this therapeutic area . Research groups focused on DNA damage response and cell cycle checkpoint modulation should specifically procure this (R)-enantiomer.

KRAS G12C(ON) Covalent Inhibitor Programs (RMC-6291 and Analogs)

The compound is a documented intermediate for RMC-6291, a KRAS G12C(ON) covalent inhibitor that forms a tri-complex with Cyclophilin A (CypA) in tumor cells . This mechanism is relevant for non-small cell lung cancer, colorectal cancer, and advanced malignant solid tumors . RMC-6291 was recognized as a 2023 'Top Ten Star Small Molecule,' underscoring the commercial significance of this synthetic pathway . Medicinal chemistry teams working on KRAS-targeted covalent inhibitors should procure this specific (R)-enantiomer to maintain synthetic fidelity to the RMC-6291 route.

General Asymmetric Synthesis and Chiral Ligand/Organocatalyst Development

Beyond specific drug applications, (R)-N-Boc-2-hydroxymethylmorpholine functions as a versatile chiral morpholine building block for general asymmetric synthesis [1]. The Boc-protected secondary amine can be selectively deprotected under acidic conditions, revealing a free amine suitable for further functionalization [1]. The compound has been utilized in enantioselective reductive amination reactions and can serve as a chiral auxiliary or ligand precursor [1]. Researchers requiring a defined (R)-configured morpholine scaffold for exploratory chemistry should specify CAS 135065-71-3 rather than racemic CAS 135065-69-9 or (S)-enantiomer CAS 135065-76-8.

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